
Cobalt dinicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt dinicotinate is a coordination compound with the molecular formula C₁₂H₈CoN₂O₄ It consists of cobalt ions coordinated with two nicotinic acid molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt dinicotinate can be synthesized through the reaction of cobalt salts with nicotinic acid under controlled conditions. One common method involves dissolving cobalt(II) acetate in water and then adding nicotinic acid. The mixture is stirred and heated to promote the formation of the coordination compound. The resulting product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt dinicotinate undergoes various chemical reactions, including:
Oxidation: Cobalt in the compound can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced under appropriate conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas under pressure.
Substitution: Ligand exchange reactions can be carried out using different organic acids or amines.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt dinicotinate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for studying metalloenzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer activity and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks, which have applications in gas storage, separation, and catalysis.
Wirkmechanismus
The mechanism by which cobalt dinicotinate exerts its effects involves the coordination of cobalt ions with nicotinic acid, which can influence the electronic properties of the cobalt center. This coordination can facilitate various chemical reactions, such as redox processes and ligand exchange. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) acetate: Another cobalt coordination compound with different ligands.
Cobalt(II) chloride: A simple cobalt salt used in various chemical reactions.
Cobalt(II) nitrate: A cobalt salt with nitrate ligands, used in different applications.
Uniqueness
Cobalt dinicotinate is unique due to its specific coordination with nicotinic acid, which imparts distinct electronic and structural properties. This uniqueness makes it suitable for specialized applications in catalysis, materials science, and medicine, where other cobalt compounds may not be as effective.
Eigenschaften
CAS-Nummer |
28029-53-0 |
|---|---|
Molekularformel |
C12H8CoN2O4 |
Molekulargewicht |
303.14 g/mol |
IUPAC-Name |
cobalt(2+);pyridine-3-carboxylate |
InChI |
InChI=1S/2C6H5NO2.Co/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
OGTPCWAHIVWKGI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Co+2] |
Verwandte CAS-Nummern |
59-67-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





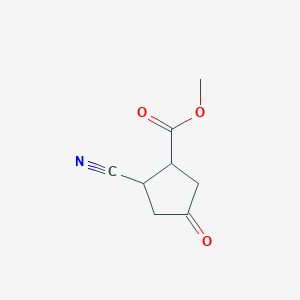
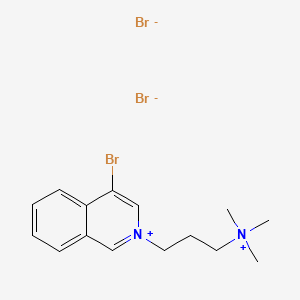

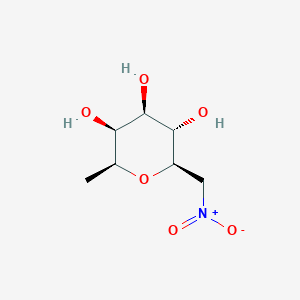

![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
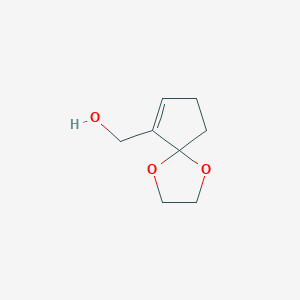
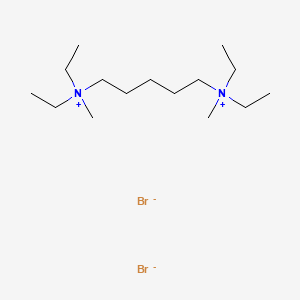
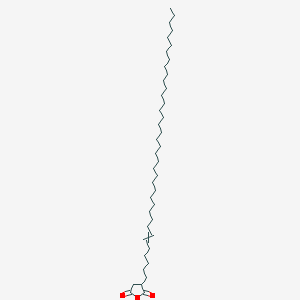
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
